molecular formula C13H21NO2 B2428742 1-(Tert-butylamino)-3-phenoxypropan-2-ol CAS No. 64980-40-1

1-(Tert-butylamino)-3-phenoxypropan-2-ol

Cat. No.: B2428742
CAS No.: 64980-40-1
M. Wt: 223.316
InChI Key: DTCRATFVXVJSBT-UHFFFAOYSA-N
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Description

1-(Tert-butylamino)-3-phenoxypropan-2-ol is an organic compound that features a tert-butylamino group attached to a phenoxypropanol backbone

Preparation Methods

The synthesis of 1-(tert-butylamino)-3-phenoxypropan-2-ol typically involves the reaction of phenoxypropanol with tert-butylamine. The reaction conditions often include the use of solvents such as chloroform and catalysts to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(Tert-butylamino)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(Tert-butylamino)-3-phenoxypropan-2-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

1-(tert-butylamino)-3-phenoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-13(2,3)14-9-11(15)10-16-12-7-5-4-6-8-12/h4-8,11,14-15H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCRATFVXVJSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10874496
Record name 2-PROPANOL, 1-[(1,1-DIMETHYLETHYL)AMINO]-3-PHENO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64980-40-1
Record name 2-PROPANOL, 1-[(1,1-DIMETHYLETHYL)AMINO]-3-PHENO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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